molecular formula C6H8O4 B125933 3-Methylglutaconic acid CAS No. 5746-90-7

3-Methylglutaconic acid

Cat. No.: B125933
CAS No.: 5746-90-7
M. Wt: 144.12 g/mol
InChI Key: WKRBKYFIJPGYQC-UHFFFAOYSA-N
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Scientific Research Applications

3-Methylglutaconic acid has several scientific research applications, including:

Mechanism of Action

Target of Action

3-Methylglutaconic acid (3-MGA), also known as (E)-3-methylpent-2-enedioic acid, is a metabolite in the leucine degradative pathway . Its primary target is the enzyme 3-methylglutaconyl-CoA hydratase (3-MGH) , which plays a crucial role in the catabolism of leucine, an essential amino acid .

Mode of Action

3-MGA interacts with its target, 3-MGH, in the metabolic pathway of leucine . The enzyme 3-MGH catalyzes the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) . When this conversion is disturbed, 3-MGA accumulates .

Biochemical Pathways

3-MGA is an intermediate of the mitochondrial leucine catabolism . In the metabolic pathway of leucine, 3-MGA, 3-methylglutaric acid (3-MG), and 3-hydroxyisovaleric acid (3-HIVA) accumulate when the conversion of 3-methylglutaconyl-coenzyme A (CoA) to HMG-CoA by the enzyme 3-MGH is disturbed . This is the underlying cause in 3-MGA-uria type I . Notably, subtypes II–V affect mitochondrial function through different pathomechanisms .

Pharmacokinetics

It is known that 3-mga accumulates in patients with a deficiency of 3-mgh . In healthy individuals, 3-MGA is found only in traces in the urine. In patients with 3-MGA-uria, concentrations can intermittently rise above 1,000 mmol/mol creatinine .

Result of Action

The accumulation of 3-MGA leads to a condition known as 3-Methylglutaconic aciduria (MGA), a metabolic disorder that affects the body’s ability to produce energy in the mitochondria . This results in increased levels of 3-MGA in the urine, a characteristic marker of the condition . Chronic high levels of 3-MGA are associated with at least five inborn errors of metabolism .

Action Environment

The action of 3-MGA is influenced by the mitochondrial environment, as it is an intermediate of the mitochondrial leucine catabolism . Mitochondrial dysfunction can lead to elevated urinary excretion of 3-MGA

Safety and Hazards

Accumulation of 3-Methylglutaconic acid in the body has been shown to be toxic . After inhalation, fresh air should be supplied; consult a doctor in case of complaints .

Future Directions

Over the past twenty-five years, a growing number of distinct syndromes/mutations associated with compromised mitochondrial function have been identified that share a common feature: urinary excretion of 3-Methylglutaconic acid . If experimentally confirmed, a new pathway provides an explanation for the occurrence of 3-MGA in multiple disorders associated with compromised mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methylglutaconic acid typically involves the reaction of 3-methylglutaconyl-CoA with water, catalyzed by the enzyme 3-methylglutaconyl-CoA hydratase . This reaction occurs under physiological conditions within the mitochondria.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary occurrence as a metabolic intermediate rather than a commercially produced compound. it can be synthesized in the laboratory using standard organic synthesis techniques involving the appropriate precursors and catalysts.

Chemical Reactions Analysis

Types of Reactions: 3-Methylglutaconic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert it into other related compounds.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions vary depending on the specific substitution reaction, but typical reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.

Comparison with Similar Compounds

    Glutaconic Acid: Another dicarboxylic acid involved in metabolic pathways.

    3-Methylglutaric Acid: A related compound that also accumulates in certain metabolic disorders.

    3-Hydroxy-3-Methylglutaryl-CoA: An intermediate in the same metabolic pathway.

Uniqueness: 3-Methylglutaconic acid is unique due to its specific role in the leucine catabolism pathway and its accumulation in certain metabolic disorders. Its presence in urine is a key diagnostic marker for 3-methylglutaconic acidurias, distinguishing it from other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-Methylglutaconic acid can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "3-Methylbutanal", "Ethyl acetoacetate", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 3-Methylbutanal and Ethyl acetoacetate in the presence of Sodium hydroxide to form 3-Methyl-4-oxohexanoic acid.", "Step 2: Reduction of 3-Methyl-4-oxohexanoic acid with Sodium borohydride to form 3-Methyl-4-hydroxyhexanoic acid.", "Step 3: Acidification of 3-Methyl-4-hydroxyhexanoic acid with Hydrochloric acid to form 3-Methylglutaconic acid." ] }

CAS No.

5746-90-7

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

3-methylpent-2-enedioic acid

InChI

InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)

InChI Key

WKRBKYFIJPGYQC-UHFFFAOYSA-N

Isomeric SMILES

C/C(=C\C(=O)O)/CC(=O)O

SMILES

CC(=CC(=O)O)CC(=O)O

Canonical SMILES

CC(=CC(=O)O)CC(=O)O

5746-90-7

physical_description

Solid

Pictograms

Irritant

Synonyms

3-Methyl-2-pentenedioic Acid;  3-Methyl-glutaconic Acid;  NSC 249232;  β-Methylglutaconic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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